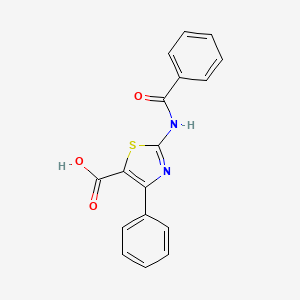

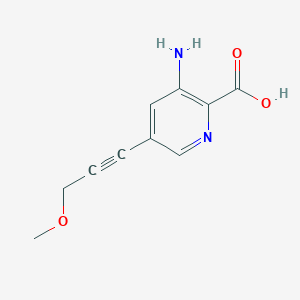

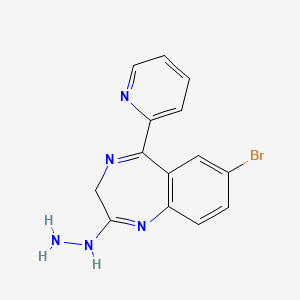

![molecular formula C14H19N3O5S B8312439 methanesulfonic acid;6-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 125055-76-7](/img/structure/B8312439.png)

methanesulfonic acid;6-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

methanesulfonic acid;6-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound with a fused pyridine and pyrimidine ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry, bioorganic chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide derivatives typically involves cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . Another method includes transition metal-catalyzed direct C−H arylation of 3-unsubstituted quinolizinones and pyrido[1,2-a]pyrimidones with haloarenes . Additionally, halogenation of the same starting compounds at position 3, followed by Suzuki−Miyaura arylation, is also employed .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, considering the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide derivatives undergo various chemical reactions, including:

Chalcogenation (sulfenylation and selenylation): This reaction proceeds under mild conditions and can be executed on a gram scale.

Arylation: Catalytic photoredox C−H arylation with aryl diazonium salts as aryl radical sources.

Common Reagents and Conditions

Chalcogenation: Utilizes reagents like aryl sulfenyl and selenyl derivatives under mild conditions.

Arylation: Involves eosin Y disodium salt (EY-Na2) as a photocatalyst and green light (510 nm) irradiation.

Major Products

Scientific Research Applications

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide derivatives have a wide range of applications in scientific research:

Medicinal Chemistry: These compounds are used as building blocks for developing drugs with cardiovascular, antitumor, nervous system, anti-inflammatory, and anti-infective activities.

Bioorganic Chemistry: They are employed in the synthesis of biologically active molecules and fluorescent sensing and labeling agents.

Materials Science: Used as scaffolds for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide derivatives involves interactions with various molecular targets and pathways. For instance, the keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole ring moiety chelate metal ions, influencing biological activities . The exact pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: These compounds share structural similarities but exhibit different biological activities.

Pyrido[1,2-a]pyrimidine derivatives: These include various substituted derivatives with diverse biological activities.

Uniqueness

methanesulfonic acid;6-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in medicinal and materials science further highlight its uniqueness.

Properties

CAS No. |

125055-76-7 |

|---|---|

Molecular Formula |

C14H19N3O5S |

Molecular Weight |

341.38 g/mol |

IUPAC Name |

methanesulfonic acid;6-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide |

InChI |

InChI=1S/C13H15N3O2.CH4O3S/c1-3-7-14-12(17)10-8-15-11-6-4-5-9(2)16(11)13(10)18;1-5(2,3)4/h4-6,8H,3,7H2,1-2H3,(H,14,17);1H3,(H,2,3,4) |

InChI Key |

WRYHOXBDGPGYIB-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1=CN=C2C=CC=C(N2C1=O)C.CS(=O)(=O)O |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.